Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful in various chemical transformations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. For example, the reaction of an appropriate amine with a dihalide can lead to the formation of the azetidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions. Benzyl halides are commonly used as reagents for this purpose.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents such as methylsulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The benzyl and methylsulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the benzyl group.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) can be used in the presence of suitable solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the benzyl or methylsulfonyl groups.
Scientific Research Applications
Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Catalysis: The compound’s unique structure makes it useful in catalytic processes, such as asymmetric synthesis and polymerization reactions.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The azetidine ring’s strained nature allows it to participate in various chemical transformations, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate: Similar in structure but with a tert-butyl group instead of a benzyl group.
Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate: Similar but with an additional methyl group on the azetidine ring.
Uniqueness
Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate is unique due to the presence of both the benzyl and methylsulfonyl groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C14H19NO5S |
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Molecular Weight |
313.37 g/mol |
IUPAC Name |
benzyl 3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO5S/c1-21(17,18)20-8-7-13-9-15(10-13)14(16)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI Key |
JWMVFYYTLKZCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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